molecular formula C8H13NO2 B14713694 1-Isobutylpyrrolidine-2,5-dione CAS No. 13916-45-5

1-Isobutylpyrrolidine-2,5-dione

Cat. No.: B14713694
CAS No.: 13916-45-5
M. Wt: 155.19 g/mol
InChI Key: PENBMGNNJROBRG-UHFFFAOYSA-N
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Description

1-Isobutylpyrrolidine-2,5-dione (CAS 13916-45-5) is an N-substituted derivative of pyrrolidine-2,5-dione, a core structure also known as succinimide. This compound is part of a class of cyclic imides known for their significant research potential in medicinal chemistry and pharmacology. The molecular formula for this compound is C8H13NO2, and it has a molecular weight of 155.19 g/mol . Key physicochemical properties include a predicted density of approximately 1.079 g/cm³ and a boiling point near 261.8°C at 760 mmHg . Scientific literature highlights that the pyrrolidine-2,5-dione (succinimide) scaffold is a privileged structure in drug discovery . Derivatives of this core structure have been extensively investigated for their central nervous system activity, particularly as anticonvulsant agents . Research shows that some 3-aminopyrrolidine-2,5-dione derivatives exhibit potent antiseizure activity in models like the maximal electroshock (MES) test and the 6 Hz psychomotor seizure test, which is a model of pharmacoresistant epilepsy . Furthermore, the broader class of 1H-pyrrole-2,5-dione derivatives (maleimides) has demonstrated considerable promise in other therapeutic areas, including anti-inflammatory research. These compounds can inhibit the production of key pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cell (PBMC) cultures . The isobutyl substituent on the nitrogen atom influences the compound's lipophilicity and steric properties, which can be critical for optimizing its biological activity and pharmacokinetic profile. Researchers value this compound as a key synthetic intermediate or building block for the design and development of novel bioactive molecules. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13916-45-5

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-(2-methylpropyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C8H13NO2/c1-6(2)5-9-7(10)3-4-8(9)11/h6H,3-5H2,1-2H3

InChI Key

PENBMGNNJROBRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)CCC1=O

Origin of Product

United States

Structural Characterization and Chemical Topology of 1 Isobutylpyrrolidine 2,5 Dione and Its Analogues

Systematic Nomenclature and Isomeric Considerations

1-Isobutylpyrrolidine-2,5-dione, also known by its synonym N-isobutylsuccinimide, has the chemical formula C8H13NO2. nih.gov According to IUPAC nomenclature, its systematic name is 1-(2-methylpropyl)pyrrolidine-2,5-dione. nih.gov This name precisely describes the molecular structure: a pyrrolidine-2,5-dione ring substituted at the nitrogen atom (position 1) with an isobutyl group.

Isomerism is an important consideration for this compound. Positional isomers, where the isobutyl group is attached to a carbon atom of the pyrrolidine (B122466) ring instead of the nitrogen, can exist. For example, 3-isobutylpyrrolidine-2,5-dione (B12884613) is a known isomer. nih.govbldpharm.com Furthermore, if the substituent on the pyrrolidine ring creates a chiral center, stereoisomers (enantiomers and diastereomers) are possible. For instance, (S)-5-Isobutylpyrrolidine-2,4-dione is a stereoisomer of a related dione (B5365651). bldpharm.com The specific synthetic route employed determines which isomer is formed. The reaction of succinic anhydride (B1165640) with an amine is a common method for synthesizing N-substituted succinimides. beilstein-archives.orgmdpi.com

Advanced Spectroscopic Elucidation of Molecular Architecture

A combination of spectroscopic techniques is essential for the unambiguous determination of the molecular structure of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques (e.g., HMQC, HMBC)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of a typical N-substituted succinimide (B58015), the protons on the pyrrolidine-2,5-dione ring often appear as a singlet, integrating to four protons. ijcps.org For this compound, specific signals corresponding to the isobutyl group—a doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the nitrogen—would be expected. The exact chemical shifts and splitting patterns are crucial for confirming the structure. For comparison, in N-phenylsuccinimide, the methylene protons of the succinimide ring appear as a singlet at 2.86 ppm. ijcps.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For N-substituted succinimides, the carbonyl carbons typically resonate at the downfield end of the spectrum. For example, in N-phenylsuccinimide, the carbonyl carbons appear around 170.0 and 173.7 ppm, while the methylene carbons are observed at approximately 28.7 and 30.9 ppm. ijcps.org Similar characteristic peaks would be expected for this compound, with additional signals corresponding to the isobutyl group.

2D NMR (HMQC, HMBC): Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing connectivity within the molecule. HMQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings (typically over two to three bonds). These experiments would definitively link the isobutyl group to the nitrogen atom of the pyrrolidine-2,5-dione ring.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Time-of-Flight (ESI-TOF)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of a molecule with very high accuracy, allowing for the calculation of its elemental formula. For this compound (C8H13NO2), the calculated monoisotopic mass is 155.094628657 Da. nih.gov HRMS using techniques like Electrospray Ionization (ESI) is often used to confirm the identity of synthesized compounds. For instance, ESI-HRMS has been used to characterize similar succinimide derivatives, where the observed mass-to-charge ratio ([M+H]⁺) closely matches the calculated value. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the most characteristic IR absorption bands would be associated with the dicarbonyl system of the succinimide ring. Typically, N-substituted succinimides show strong absorption bands for the carbonyl (C=O) stretching vibrations. ijcps.org In N-phenylsuccinimide, a strong band is observed at 1712 cm⁻¹. ijcps.org The IR spectrum of pyrrolidine-2,5-dione itself shows strong carbonyl stretching bands, and the conversion to its nitranion leads to a significant decrease in frequency and an increase in intensity and splitting of these bands. researchgate.net The presence of the isobutyl group would also contribute to the C-H stretching and bending vibrations in the spectrum.

Solid-State Structural Analysis: Single-Crystal X-ray Diffraction Studies

While a specific single-crystal X-ray structure for this compound was not found in the provided search results, studies on analogous pyrrolidine-2,5-dione derivatives have been reported. nih.govresearchgate.net For instance, the crystal structure of pyrrolidine-2,5-dione itself reveals that the non-hydrogen atoms are nearly coplanar. nih.gov In the crystal lattice, molecules are often linked by intermolecular interactions such as hydrogen bonds. nih.gov X-ray crystallography has been instrumental in confirming the structures of various N-substituted and C-substituted pyrrolidine-2,5-diones, providing unambiguous proof of their molecular architecture. researchgate.net

Conformational Analysis and Intramolecular Geometry of Pyrrolidine-2,5-dione Ring Systems

The five-membered pyrrolidine ring is not perfectly planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substituents on the ring can significantly influence its preferred conformation.

Advanced Synthetic Methodologies and Mechanistic Investigations of 1 Isobutylpyrrolidine 2,5 Dione Synthesis

De Novo Synthetic Strategies for the Pyrrolidine-2,5-dione Core

The construction of the pyrrolidine-2,5-dione ring system can be achieved through various synthetic routes, starting from simple acyclic precursors. These methods offer different levels of complexity, substitution patterns, and reaction efficiencies.

Condensation Reactions Utilizing Dicarboxylic Acid Precursors (e.g., succinic acid, maleic acid)

A direct and widely used method for the synthesis of N-substituted pyrrolidine-2,5-diones involves the condensation of a primary amine with a dicarboxylic acid or its corresponding anhydride (B1165640). google.com For the synthesis of 1-isobutylpyrrolidine-2,5-dione, isobutylamine (B53898) is reacted with succinic anhydride. This reaction typically proceeds in two stages: the initial nucleophilic attack of the amine on an anhydride carbonyl group forms an intermediate N-isobutylsuccinamic acid. Subsequent heating, often in the presence of a dehydrating agent or under azeotropic conditions to remove water, induces cyclization to the final imide product. google.com

Similarly, maleic anhydride can be used as the dicarboxylic acid precursor. Its reaction with an amine, such as aniline, first yields a maleanilic acid intermediate. semanticscholar.orgresearchgate.net This intermediate is then cyclized to form the corresponding N-substituted maleimide (B117702), a derivative of pyrrolidine-2,5-dione with a double bond in the ring. researchgate.netresearchgate.net This approach is valuable for producing unsaturated analogues.

Table 1: Synthesis via Dicarboxylic Acid Precursors

Precursor Amine Intermediate Product Conditions
Succinic Anhydride Isobutylamine N-isobutylsuccinamic acid This compound Heat, dehydrating agent

Annulation Reactions Involving Diketene (B1670635) and Amino Acid Derivatives

Annulation strategies provide a pathway to more complex pyrrolidine-2,5-diones. While not a direct route to this compound, reactions involving diketene can be used to construct the core ring, which can be subsequently modified. For instance, multicomponent reactions involving diketene, amines, and other carbonyl compounds can lead to highly substituted heterocyclic systems. The synthesis of 1,5-substituted pyrrolidin-2-ones has been achieved from donor-acceptor cyclopropanes, which can be conceptually linked to diketene chemistry, through reaction with primary amines followed by lactamization and further transformations. mdpi.com

Cyclocondensation Reactions with Amidrazones and Anhydrides

A notable method for synthesizing substituted 1H-pyrrole-2,5-dione derivatives involves the cyclocondensation of N³-substituted amidrazones with cyclic anhydrides. nih.gov In a specific study, new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were synthesized through the reaction of various N³-substituted amidrazones with 2,3-dimethylmaleic anhydride. nih.gov This reaction leads to the formation of the dione (B5365651) ring with the nitrogen of the amidrazone incorporated into the heterocyclic system. The structural analysis of the products confirmed the formation of distinct Z and E stereoisomers. nih.gov This methodology offers a route to derivatives with potential anti-inflammatory properties. nih.gov

Table 2: Pyrrole-2,5-dione Synthesis from Amidrazones

Anhydride Amidrazone Product Class Key Feature

Methods Employing Isocyanides and Alpha-Diazoketones

A metal-free cascade reaction between isocyanides and α-diazoketones has been developed for the synthesis of polysubstituted maleimides. This atom-economical strategy utilizes readily available substrates to assemble a variety of valuable maleimide structures in good yields. The reaction proceeds under metal-free conditions, which is advantageous for applications where metal contamination is a concern. This method provides access to pyrrolidine-2,5-dione cores with a high degree of substitution, offering a platform for creating diverse chemical libraries.

Synthetic Applications of Keteneylidenetriphenylphosphorane (Ph₃PCCO)

Keteneylidenetriphenylphosphorane is a versatile reagent in organic synthesis. While direct application for this compound is not commonly cited, its reactivity suggests potential pathways. Phosphoranes of this type can react with isocyanates. A plausible, though less conventional, route could involve the reaction of Ph₃PCCO with isobutyl isocyanate. This could potentially form an intermediate that, upon reaction with a suitable C2 synthon and subsequent cyclization, might yield the desired pyrrolidine-2,5-dione ring. This remains a theoretical application requiring further investigation.

Derivatization Strategies for this compound Analogues

Once the this compound core is synthesized, it can be further modified to create a library of analogues. These derivatization strategies typically target the C3 and C4 positions of the succinimide (B58015) ring.

One common approach is the Michael addition. If the starting material is an N-isobutylmaleimide (the unsaturated analogue), the double bond is susceptible to nucleophilic attack. For example, Michael additions of ketones to N-substituted maleimides can be catalyzed by organocatalysts to produce 3-substituted pyrrolidine-2,5-diones. researchgate.net

Another strategy involves the modification of pre-functionalized pyrrolidine-2,5-diones. For instance, structural modifications of starting pyrrolidine-2,5-dione aldehyde derivatives have been used to generate structurally diverse families of compounds. nih.gov These aldehydes can undergo various condensation and substitution reactions to introduce new functional groups. Such derivatizations have been instrumental in developing compounds with specific biological activities, such as dual inhibitors of cyclooxygenases (COX) and lipoxygenase (LOX). nih.gov

Table 3: Derivatization Approaches for Analogues

Starting Material Reaction Type Reagent/Catalyst Product Type
N-substituted maleimide Michael Addition Ketones, Organocatalyst (e.g., DBU) 3-substituted pyrrolidine-2,5-diones researchgate.net

Regioselective N-Substitution and Side-Chain Functionalization

The synthesis of this compound and its derivatives often requires precise control over the placement of substituents on the pyrrolidine-2,5-dione (succinimide) core. Regioselective N-substitution is a fundamental step in introducing the isobutyl group onto the nitrogen atom. This is typically achieved by reacting succinimide with an appropriate isobutyl halide or a related electrophile under basic conditions. The nitrogen atom of the succinimide is sufficiently nucleophilic to displace a leaving group, leading to the desired N-substituted product.

Side-chain functionalization of the pyrrolidine-2,5-dione ring, particularly at the C3 and C4 positions, allows for the introduction of further chemical diversity. nih.gov For instance, the presence of an acyl group at the C4-position enables functionalization through nucleophilic addition reactions. nih.gov This can lead to a diverse array of substituted pyrrolidine-2,5-diones with potential applications in various fields. nih.govnih.gov The ability to selectively modify the side chains is crucial for fine-tuning the properties of the final molecule.

Reaction Type Description Key Reagents/Conditions Reference
N-SubstitutionIntroduction of the isobutyl group onto the nitrogen of the pyrrolidine-2,5-dione ring.Isobutyl halide, baseN/A
Side-Chain FunctionalizationModification of the carbon backbone (C3 and C4 positions) of the pyrrolidine-2,5-dione ring.Varies depending on the desired functional group. nih.govnih.gov

Detailed Mechanistic Pathways of Key Synthetic Transformations

Understanding the mechanisms of the reactions involved in the synthesis of this compound is critical for optimizing reaction conditions and achieving desired outcomes.

The formation of the pyrrolidine-2,5-dione ring itself is a key intramolecular cyclization event. A common method for synthesizing substituted pyrroles and, by extension, their saturated and oxidized derivatives like pyrrolidine-2,5-diones, is the Paal-Knorr synthesis. wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, isobutylamine. wikipedia.orgorganic-chemistry.org

The mechanism of the Paal-Knorr pyrrole (B145914) synthesis begins with the attack of the primary amine on one of the carbonyl groups of the 1,4-diketone to form a hemiaminal. wikipedia.org Subsequent intramolecular attack of the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org This intermediate then undergoes dehydration to yield the pyrrole ring. wikipedia.org While the direct synthesis of this compound may involve the cyclization of a precursor already containing the dione functionality, the principles of intramolecular condensation are analogous. The reaction is often catalyzed by weak acids. organic-chemistry.org

The cyclization can also be viewed through the lens of aldol-type reactions, where an enolate or enol equivalent attacks a carbonyl group within the same molecule. In the context of 1,4-diketones, the formation of an enol or enamine intermediate is a crucial step preceding the ring-closing attack. wikipedia.org

Reaction Description Key Intermediates Reference
Paal-Knorr SynthesisCondensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole.Hemiaminal, 2,5-dihydroxytetrahydropyrrole wikipedia.orgorganic-chemistry.org
Intramolecular Aldol-type ReactionIntramolecular nucleophilic attack of an enol or enolate on a carbonyl group.Enol, Enolate wikipedia.org

Elimination reactions can be strategically employed in the synthesis of pyrrolidine-2,5-diones, particularly for creating unsaturation or as part of a multi-step sequence to introduce specific functional groups. While not a direct method for synthesizing the saturated this compound ring, understanding these mechanisms is relevant to the broader chemistry of pyrrolidines.

Elimination reactions, such as E1 and E2, are fundamental in organic synthesis for forming double bonds. youtube.com In an E2 reaction, a base abstracts a proton, and a leaving group departs simultaneously in a concerted step. youtube.com The E1 reaction, in contrast, is a two-step process involving the formation of a carbocation intermediate followed by deprotonation. youtube.com

A specific example of a synthetically useful elimination is the tosylation-induced elimination. In this process, a hydroxyl group can be converted into a better leaving group, a tosylate. Subsequent treatment with a base can then induce an elimination reaction to form a double bond. This strategy could be applied to a precursor molecule to create a pyrroline-2,5-dione, which could then be reduced to the desired pyrrolidine-2,5-dione.

Oxidative and reductive transformations are essential tools in the synthesis of pyrrolidine-2,5-diones and their precursors. For instance, the oxidation of alcohols to aldehydes or ketones is a common step in preparing the necessary dicarbonyl precursors for cyclization reactions. nih.gov

Conversely, reduction reactions are crucial for converting unsaturated pyrrole or pyrroline (B1223166) rings into the saturated pyrrolidine (B122466) core. Catalytic hydrogenation is a widely used method for this purpose. Furthermore, reductive methods can be employed to convert other functional groups within the molecule as needed. For example, the reduction of a nitro group to an amine can be achieved using various reagents, including metal catalysts or reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. organic-chemistry.org

Transformation Description Common Reagents Reference
OxidationConversion of alcohols to carbonyl compounds.Dess-Martin periodinane, TEMPO nih.gov
ReductionSaturation of double bonds or conversion of functional groups (e.g., nitro to amine).H2/Pd, LiAlH4, NaBH4 nih.govorganic-chemistry.org

Biomimetic Synthetic Approaches for Natural Product-Derived Pyrrolidine-2,5-diones

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. Many natural products feature the pyrrolidine and pyrrolidine-2,5-dione scaffolds. nih.govrsc.org Studying the biosynthetic pathways of these natural products can provide inspiration for novel and efficient laboratory syntheses. researchgate.net

For example, some natural products containing the pyrrolidine-2,5-dione core are derived from amino acids. rsc.org Biomimetic approaches might therefore utilize amino acid precursors to construct the heterocyclic ring. The versatility of naturally occurring chiral building blocks, or "chirons," has been demonstrated in the construction of chiral pyrrolidine-2,5-diones. nih.gov These approaches often lead to enantiomerically pure products, which is of significant interest in medicinal chemistry. nih.gov

The synthesis of pyrrolidine-containing natural products often involves key cyclization and functional group interconversion steps that can be adapted for the synthesis of non-natural analogues like this compound. rsc.org

Theoretical and Computational Chemistry of 1 Isobutylpyrrolidine 2,5 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the distribution of electrons within the 1-isobutylpyrrolidine-2,5-dione molecule, which in turn dictates its stability and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For derivatives of pyrrolidine-2,5-dione, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These calculations provide a static, minimum-energy picture of the molecule's structure.

Table 1: Representative Structural Parameters of a Pyrrolidine-2,5-dione Ring Calculated by DFT Note: This table provides typical, representative data for the core ring structure based on computational studies of related molecules, as specific experimental data for this compound is not readily available.

ParameterTypical Calculated Value (Å or °)Description
C=O Bond Length~1.22 ÅThe length of the double bond between carbon and oxygen in the carbonyl groups.
C-N Bond Length~1.40 ÅThe length of the single bond between the carbonyl carbon and the nitrogen atom.
N-C (isobutyl) Bond Length~1.47 ÅThe length of the single bond connecting the ring nitrogen to the isobutyl group.
O=C-N Bond Angle~125°The angle within the dione (B5365651) ring structure.
C-N-C Bond Angle~112°The bond angle centered on the nitrogen atom within the five-membered ring.

Natural Bond Orbital (NBO) analysis is a computational technique that interprets a complex molecular wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concept. uni-muenchen.de This method is particularly useful for quantifying intramolecular electronic interactions, such as hyperconjugation, which contribute to molecular stability.

NBO analysis on related structures reveals significant delocalization of electron density. materialsciencejournal.orgresearchgate.net This is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), for each donor-acceptor interaction. scirp.org For this compound, strong interactions are expected between the lone pairs of the oxygen atoms (donors) and the antibonding orbitals (π*) of the adjacent carbonyl (C=O) and C-N bonds (acceptors). These interactions, indicative of electron delocalization, contribute to the stability of the succinimide (B58015) ring. materialsciencejournal.org

Table 2: Predicted Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis Note: This table presents hypothetical but chemically reasonable NBO analysis results for this compound, based on published data for similar molecular structures. materialsciencejournal.orgresearchgate.net

Donor NBOAcceptor NBOInteraction TypeTypical E(2) (kcal/mol)
LP (O)π* (C=O)n → π~30-40
LP (O)σ (C-N)n → σ~5-10
LP (N)π (C=O)n → π~40-55
σ (C-H) of isobutylσ (C-N)σ → σ*~2-5

Computational Investigations of Reaction Mechanisms and Energetics

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energy changes that occur as reactants transform into products.

The feasibility of a chemical reaction is governed by both thermodynamics and kinetics. stanford.eduyoutube.com Thermodynamics relates to the relative stability of reactants and products, indicated by the Gibbs free energy change (ΔG), while kinetics relates to the reaction rate, which is determined by the activation energy (Ea) of the transition state. youtube.commdpi.com

Beyond analyzing known reactions, computational methods can be used to discover entirely new reaction pathways. nih.govrsc.org Algorithms can explore complex reaction networks by applying fundamental chemical transformation rules to a set of starting materials, potentially identifying novel and efficient syntheses. nih.gov

In the study of complex cycloadditions involving related dione structures, computational analysis has identified ambimodal transition states—a single transition state that leads to multiple different products. nih.gov Such detailed mechanistic insights are often inaccessible through experimental means alone. Furthermore, these computational approaches can predict the existence and structure of highly reactive, transient intermediates that are too short-lived to be isolated and characterized in a laboratory setting. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations typically provide a static view of a molecule, molecular dynamics (MD) simulations offer a dynamic picture, revealing how the molecule moves and flexes over time in a simulated environment. mdpi.comnih.gov

MD simulations model the atomic motions of a molecule by applying classical mechanics, allowing researchers to explore its conformational landscape. nih.govresearchgate.net For this compound, MD simulations can reveal the different spatial arrangements (conformations) the isobutyl group can adopt relative to the succinimide ring and the energy barriers between these conformations. unacademy.com This analysis helps to understand the molecule's flexibility and the populations of different conformers at equilibrium. libretexts.org Such simulations are crucial in fields like drug design, where the dynamic shape of a molecule and its ability to interact with a biological target are of primary importance. mdpi.comnih.gov

Table 3: Information Gained from Molecular Dynamics (MD) Simulations

Type of InformationDescriptionRelevance to this compound
Conformational AnalysisIdentifies stable 3D arrangements of the molecule and the transitions between them. libretexts.orgDetermines the preferred orientation of the isobutyl group and the flexibility of the ring.
Solvent EffectsSimulates how solvent molecules (e.g., water) arrange around the solute and affect its behavior.Provides insight into the molecule's solubility and stability in different media.
Binding DynamicsModels the interaction of the molecule with a larger receptor, such as a protein active site. mdpi.comnih.govAssesses the stability of binding and identifies key intermolecular interactions in potential biological applications.
Vibrational MotionShows the characteristic vibrations of bonds and functional groups over time.Helps interpret experimental spectroscopic data (e.g., IR and Raman).

Advanced Mechanistic Biological Research Pertaining to 1 Isobutylpyrrolidine 2,5 Dione and Derivatives

Elucidation of Immunomodulatory Mechanisms in Cellular Models

The immunomodulatory properties of 1-Isobutylpyrrolidine-2,5-dione and its derivatives have been a key focus of investigation, with cellular models providing crucial insights into their effects on inflammatory responses.

Modulation of Macrophage-Mediated Inflammatory Responses (e.g., RAW264.7 Cell Line Studies)

The murine macrophage-like cell line, RAW264.7, is a widely used model to study inflammatory processes. When stimulated with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing various pro-inflammatory mediators. mdpi.com Studies on related compounds have shown that they can significantly inhibit the production of nitric oxide (NO), a key inflammatory molecule, in LPS-stimulated RAW264.7 cells. nih.gov This inhibition is often dose-dependent and not associated with cytotoxicity, indicating a specific anti-inflammatory action. nih.gov

Furthermore, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins (B1171923) respectively, is often suppressed at both the mRNA and protein levels by these compounds. mdpi.comnih.gov Some molecules have demonstrated the ability to direct macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. nih.gov This modulation of macrophage function is a critical aspect of resolving inflammation and restoring tissue homeostasis. nih.gov

Regulation of Pro-Inflammatory and Anti-Inflammatory Cytokine Production (e.g., TNF-alpha, IL-6 Pathways)

A hallmark of inflammation is the production of cytokines, which are signaling proteins that regulate the immune response. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) play a pivotal role in the inflammatory cascade. mdpi.comresearchgate.net Research has demonstrated that certain pyrrolidine-2,5-dione derivatives can effectively suppress the release and mRNA expression of these pro-inflammatory cytokines in LPS-stimulated macrophages. mdpi.comnih.gov

The mechanism often involves the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.govnih.gov NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes. researchgate.netresearchgate.net By preventing the translocation of NF-κB into the nucleus, these compounds can effectively shut down the inflammatory response. mdpi.comnih.gov The MAPK signaling cascade, including ERK, p38, and JNK, is also a critical regulator of cytokine production, and its inhibition contributes to the anti-inflammatory effects observed. nih.govimrpress.comnih.gov Interestingly, some compounds have also been shown to enhance the production of the anti-inflammatory cytokine IL-10, further contributing to the resolution of inflammation. nih.gov

Enzymatic Target Interaction and Inhibition Mechanisms

The therapeutic potential of this compound and its analogs also stems from their ability to interact with and inhibit specific enzymes involved in disease pathogenesis.

Mechanisms of Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition and Impact on Tryptophan Catabolism

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway, which is the primary route of tryptophan catabolism. nih.govnih.gov This enzyme has gained significant attention as a therapeutic target, particularly in cancer immunotherapy, due to its role in immune suppression. nih.govbpsbioscience.com By degrading the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 helps tumors evade the immune system. bpsbioscience.com

Inhibitors of IDO1 can therefore restore anti-tumor immunity. bpsbioscience.com While specific studies on this compound are emerging, the broader class of pyrrolidine-2,5-dione derivatives is being explored for IDO1 inhibitory activity. The development of small-molecule IDO1 inhibitors is an active area of research, with several candidates progressing through clinical trials. researchgate.netresearchgate.net The inhibition of IDO1 leads to a decrease in kynurenine production and a restoration of tryptophan levels, which can reactivate effector T cells and enhance the body's ability to fight cancer. bpsbioscience.comnih.gov

Investigation of Other Relevant Enzyme Inhibition Pathways (e.g., HMG-CoA Reductase for related pyrrole-2,5-diones)

Beyond IDO1, pyrrolidine-2,5-dione derivatives have been investigated for their inhibitory effects on other clinically relevant enzymes. For instance, dual inhibitors of cyclooxygenases (COX-1/COX-2) and lipoxygenase (LOX) have been developed from pyrrolidine-2,5-dione scaffolds, offering a promising approach for safer anti-inflammatory agents. nih.gov

Some studies have also explored the inhibition of enzymes involved in metabolic pathways. While direct evidence for this compound is limited, related heterocyclic compounds are known to interact with a variety of enzymes. For example, some pyrrolidine (B122466) derivatives have been shown to be weak inhibitors of the metabolism of all-trans-retinoic acid. nih.gov The structural similarities to other pharmacologically active scaffolds suggest that this class of compounds could be tailored to inhibit a range of enzymatic targets.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyrrolidine-2,5-dione derivatives, SAR studies have provided valuable insights into the structural features required for their biological activity. nih.govnih.gov

For instance, in the context of COX inhibition, modifications to the substitution pattern on the pyrrolidine-2,5-dione core have led to the identification of potent and selective COX-2 inhibitors. nih.gov The introduction of specific moieties, such as an N-(benzyl(4-methoxyphenyl)amino) group, has been shown to mimic the diaryl pattern of traditional COX-2 inhibitors, resulting in compounds with high potency. nih.gov

SAR studies are instrumental in guiding the design of new analogs with improved pharmacological profiles. By systematically altering different parts of the molecule and assessing the impact on biological activity, researchers can identify key interactions with the target enzyme or receptor. This iterative process of design, synthesis, and testing is fundamental to the development of novel therapeutics based on the this compound scaffold.

Correlations Between Chemical Structure and Specific Biological Mechanisms of Action

The biological activity of pyrrolidine-2,5-dione derivatives is profoundly influenced by the substituents at the nitrogen atom (N-1), as well as at the C-3 and C-4 positions of the succinimide (B58015) ring. The isobutyl group in this compound represents a non-aromatic, alkyl substituent at the N-1 position. The nature of this N-substituent is a key determinant of the compound's pharmacological profile.

Research into various N-substituted pyrrolidine-2,5-diones has revealed that the substituent at the nitrogen atom can significantly modulate activities such as anticonvulsant, anti-inflammatory, and antimicrobial effects. bohrium.comresearchgate.net For instance, in the context of anticonvulsant activity, a well-studied area for this class of compounds, the size and nature of the N-substituent are critical. While early anticonvulsant drugs like ethosuximide (B1671622) feature a C-3 ethyl and methyl group, further research has explored a wide array of N-substituents. nih.gov

The substitution pattern on the pyrrolidine-2,5-dione ring is a critical determinant of biological activity. Studies on various derivatives have elucidated key structure-activity relationships for different therapeutic targets.

Anticonvulsant Activity: A significant body of research has focused on the anticonvulsant properties of pyrrolidine-2,5-dione derivatives. The activity is highly dependent on the substituents at both the N-1 and C-3 positions of the ring. For example, research has shown that a non-aromatic substituent, such as a sec-butyl group, at the C-3 position can positively influence anticonvulsant activity. nih.gov Furthermore, the nature of the group attached to the nitrogen atom is also crucial. N-Mannich bases of pyrrolidine-2,5-diones have been identified as potent anticonvulsant compounds. researchgate.net

Antimicrobial and Antifungal Activity: Several pyrrolidine-2,5-dione derivatives have demonstrated promising antimicrobial and antifungal properties. The presence of specific functional groups, such as halogens (Br, Cl) and phenolic hydroxyl groups, on substituents attached to the succinimide core has been shown to enhance this activity. uobasrah.edu.iq

Anticancer Activity: The anticancer potential of this class of compounds has also been explored. Certain derivatives have shown significant cytotoxic effects against various cancer cell lines. uobasrah.edu.iq For instance, some pyrazoline-substituted pyrrolidine-2,5-dione hybrids have exhibited remarkable cytotoxic effects in MCF7 and HT29 cells. researchgate.net

The following table summarizes the structure-activity relationships for various pyrrolidine-2,5-dione derivatives:

Compound Series Key Structural Features Observed Biological Activity Reference
N-Mannich Bases of Pyrrolidine-2,5-diones N-methylpiperazine substituent Potent anticonvulsant activity researchgate.net
3-sec-Butyl-pyrrolidine-2,5-dione derivatives Non-aromatic sec-butyl group at C-3 Positive influence on anticonvulsant activity nih.gov
Pyrrolidine-2,5-diones with Benzenesulfonamide (B165840) Substituents Benzenesulfonamide group on the ring nitrogen Pronounced anticonvulsant activity bohrium.com
Halogen and Hydroxyl-substituted Derivatives Br, Cl, OH, and OCH3 functional groups Good antimicrobial and antifungal activity uobasrah.edu.iq
Pyrazoline-substituted Pyrrolidine-2,5-diones Pyrazoline hybrid structure Remarkable cytotoxic effects on cancer cell lines researchgate.net
3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives Indole moiety at C-3 Potent 5-HT1A receptor and SERT ligands (potential antidepressants) nih.gov

Impact of Molecular Conformation and Stereochemistry on Target Engagement and Efficacy

The three-dimensional arrangement of atoms in pyrrolidine-2,5-dione derivatives, dictated by their molecular conformation and stereochemistry, is a critical factor in their interaction with biological targets and, consequently, their efficacy. The pyrrolidine ring is not planar and can adopt various conformations, a phenomenon known as "pseudorotation". nih.gov This conformational flexibility, combined with the potential for stereoisomerism at substituted carbon atoms, allows these molecules to explore a wider range of pharmacophore space. nih.gov

Chiral 3-substituted and 3,4-disubstituted succinimide structures are prevalent in numerous biologically active natural products and pharmaceuticals. nih.gov The specific spatial orientation of these substituents can lead to significant differences in biological profiles due to the enantioselective nature of protein binding sites. nih.gov

A clear example of the importance of stereochemistry is seen in related heterocyclic systems. For instance, in a series of aryl-substituted tropanes, the relative orientation of an N-methyl group was found to directly influence the ligand's interaction within the protein binding pocket, thereby modulating its biological activity. nih.gov This principle is directly applicable to this compound and its derivatives. The conformation of the isobutyl group relative to the succinimide ring can significantly affect how the molecule fits into a binding site.

The stereodivergent synthesis of chiral succinimides has enabled the investigation of all four possible stereoisomers of 3,4-disubstituted succinimides, revealing that different stereoisomers can possess distinct biological activities. nih.gov This underscores the necessity of considering stereochemistry in the design and development of new therapeutic agents based on the pyrrolidine-2,5-dione scaffold.

The following table highlights key findings on the impact of stereochemistry on the biological activity of pyrrolidine-2,5-dione derivatives and related compounds:

Compound Class/Feature Key Stereochemical Aspect Impact on Biological Activity Reference
Pyrrolidine-2,5-dione Scaffold Ring non-planarity ("pseudorotation") Increased 3D coverage and exploration of pharmacophore space nih.gov
Chiral 3- and 3,4-disubstituted Succinimides Specific spatial orientation of substituents Different biological profiles for different stereoisomers due to enantioselective protein binding nih.govnih.gov
Aryl-substituted Tropanes (analogy) Orientation of the N-methyl group (axial vs. equatorial) Directly influences ligand interaction in the protein binding pocket, modulating activity nih.gov
Pyrrolidine Pentamine Derivatives Stereochemistry of various substituents Modifications in stereochemistry have varied effects on inhibitory properties against AAC(6')-Ib nih.gov

Non Biomedical Applications and Materials Science Perspectives of Pyrrolidine 2,5 Diones

Utility as Versatile Building Blocks in Advanced Organic Synthesis and Fine Chemicals

Pyrrolidine-2,5-diones, also known as succinimides, are highly valued as versatile building blocks in the synthesis of a wide array of more complex molecules. Their utility stems from the reactivity of the dicarbonyl functionality and the potential for substitution at both the nitrogen and carbon atoms of the pyrrolidine (B122466) ring. The synthesis of N-substituted succinimides, such as 1-Isobutylpyrrolidine-2,5-dione, is typically straightforward, often involving the condensation of succinic anhydride (B1165640) with a primary amine. mdpi.comijcps.org Greener synthetic methods, for instance, using hot water as a solvent, have been developed, offering high yields for various N-alkyl substituted succinimides. researchgate.net

The resulting N-substituted succinimides can undergo a variety of chemical transformations. For example, the imide ring can be opened by nucleophiles like hydroxylamine (B1172632) to form hydroxamic acids, which are themselves important functional groups in various chemical applications. mdpi.com This reactivity makes N-substituted pyrrolidine-2,5-diones valuable intermediates in the production of fine chemicals and functionalized molecules.

The field of asymmetric synthesis, which focuses on the selective synthesis of a single enantiomer of a chiral molecule, has significantly benefited from the use of pyrrolidine-based structures. nih.gov Chiral pyrrolidine derivatives are frequently employed as catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Although direct applications of this compound in asymmetric synthesis are not prominently reported, the broader class of chiral pyrrolidine-2,5-diones is instrumental. These compounds can be synthesized from chiral precursors and subsequently used to introduce chirality into new molecules. The stereogenic centers on the pyrrolidine ring can influence the approach of reagents, leading to high levels of enantioselectivity. The development of new synthetic methods continues to expand the library of chiral pyrrolidine-based catalysts and building blocks available to chemists. nih.gov

Potential in the Development of Functional Organic Materials and Dyes

The pyrrolidine-2,5-dione scaffold is present in various functional organic materials and dyes. The electronic properties of the dicarbonyl system, combined with the ability to introduce a wide range of substituents on the nitrogen atom and the ring, allow for the fine-tuning of the optical and electronic properties of the resulting molecules. Aromatic imides, a related class of compounds, have found use as brightening agents. researchgate.net

While specific research detailing the incorporation of this compound into functional materials or dyes is limited, the general principles of molecular design suggest its potential utility. The isobutyl group, being a non-polar alkyl substituent, could influence the solubility and solid-state packing of materials derived from it. The synthesis of N-substituted succinimides is a key step in creating more complex heterocyclic systems that may possess interesting photophysical properties. ijcps.org

Exploration in Cosmetic Science for Specialized Topical Applications (e.g., depigmenting agents)

A significant area of exploration for pyrrolidine-2,5-dione derivatives is in cosmetic science, particularly as agents for modulating skin pigmentation. The enzyme tyrosinase plays a crucial role in the production of melanin, the primary pigment in skin. Inhibition of this enzyme is a key strategy for developing skin-lightening or depigmenting agents used to address hyperpigmentation. nih.gov

Several studies have highlighted the potential of pyrrolidine-2,5-dione derivatives as tyrosinase inhibitors. researchgate.netnih.gov The mechanism of inhibition can vary, but it often involves the interaction of the dione (B5365651) structure or its derivatives with the active site of the tyrosinase enzyme. The development of novel tyrosinase inhibitors is an active area of research, with many synthetic compounds being evaluated for their efficacy and safety. nih.gov

While the direct evaluation of this compound as a depigmenting agent is not extensively documented in scientific literature, its structural similarity to other known tyrosinase inhibitors suggests it could be a candidate for such applications. The nature of the N-substituent can significantly impact the inhibitory activity, and a systematic investigation of N-alkyl-pyrrolidine-2,5-diones could reveal structure-activity relationships.

Contemporary Challenges and Future Research Trajectories for 1 Isobutylpyrrolidine 2,5 Dione

Development of Sustainable and Scalable Synthetic Methodologies

The classical synthesis of N-substituted succinimides, including 1-isobutylpyrrolidine-2,5-dione, typically involves the condensation of succinic anhydride (B1165640) with a primary amine, in this case, isobutylamine (B53898), followed by a cyclodehydration step. mdpi.combeilstein-archives.org This second step often requires high temperatures or the use of dehydrating agents like acetic anhydride, which can present environmental and safety concerns. mdpi.combeilstein-archives.org

A significant contemporary challenge is the development of greener and more scalable synthetic routes. One promising approach is the use of zinc and acetic acid in a one-pot reaction, which offers a more cost-effective and efficient method for producing N-substituted succinimides under milder conditions. ijcps.org Another sustainable strategy involves performing the synthesis in hot water, which eliminates the need for organic solvents and catalysts. researchgate.net Research is ongoing to optimize these methods to ensure high yields and purity for a wide range of N-substituted succinimides, including those with alkyl substituents like the isobutyl group. The use of polyphosphate ester (PPE) as a mild reagent for the cyclodehydration step is also being explored to avoid the harsh conditions of thermal imidization or the side reactions associated with acetic anhydride. mdpi.com

Table 1: Comparison of Synthetic Methodologies for N-Substituted Succinimides

MethodologyReagents/ConditionsAdvantagesChallenges
Classical Method Succinic anhydride, amine, high temperature or acetic anhydrideWell-established, generally good yieldsHigh energy consumption, use of hazardous reagents
Green Synthesis (Zinc/Acetic Acid) Succinic anhydride, amine, zinc, acetic acidOne-pot, cost-effective, milder conditionsRemoval of metal catalyst, potential for acidic waste
Green Synthesis (Hot Water) Succinic acid, primary amine, water at 100°CEnvironmentally benign (no organic solvent/catalyst)May require longer reaction times, solubility issues
Mild Dehydration (PPE) Succinic anhydride, amine, polyphosphate esterMild conditions, avoids side reactionsReagent cost and availability, workup procedure

Discovery of Novel Bioactive Scaffolds through Rational Derivatization

The succinimide (B58015) ring is a key pharmacophore in several approved drugs, most notably anticonvulsants like ethosuximide (B1671622). nih.govwikipedia.org Derivatives of succinimide have demonstrated a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net A major research focus is the rational derivatization of the this compound scaffold to discover new bioactive compounds with improved efficacy and selectivity.

By introducing various functional groups onto the pyrrolidine (B122466) ring or modifying the isobutyl substituent, researchers aim to modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of aromatic or heteroaromatic moieties can lead to compounds with potent cytotoxic and proapoptotic activity in cancer cells. nih.gov Similarly, the synthesis of succinimide derivatives bearing benzenesulfonamide (B165840) groups has yielded compounds with pronounced anticonvulsant activity. bohrium.com The exploration of such derivatives of this compound could lead to the identification of novel drug candidates for a range of therapeutic areas.

Table 2: Bioactive Succinimide Derivatives and Their Potential Applications

Derivative ClassExample of ActivityPotential Therapeutic Area
N-Aryl Succinimides Anticonvulsant, AntitumorEpilepsy, Oncology
N-Alkyl Succinimides Anticonvulsant, AntimicrobialEpilepsy, Infectious Diseases
Succinimide-Benzenesulfonamides AnticonvulsantEpilepsy
Phthalimide-Succinimide Hybrids Anticancer, ImmunomodulatoryOncology, Autoimmune Diseases

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For this compound and its derivatives, these computational tools offer a powerful approach to accelerate the design-build-test-learn cycle. Quantitative Structure-Activity Relationship (QSAR) models, for example, have been successfully applied to predict the anticonvulsant activity and neurotoxicity of succinimide derivatives based on their physicochemical properties. nih.govnih.gov

Future research will likely involve the use of more sophisticated AI and ML algorithms, such as modular neural networks, to create regression models that can simultaneously predict multiple biological activities. nih.gov These models can guide the rational design of novel this compound derivatives with optimized activity profiles. Furthermore, AI can be employed to predict the metabolic fate of these compounds and to elucidate their mechanisms of action by analyzing large datasets from high-throughput screening and 'omics' technologies.

Addressing Challenges in the Isolation and Production of Natural Product Sources

While many succinimide derivatives are synthesized in the laboratory, the succinimide moiety is also found in a number of natural products. acs.orgnih.govresearchgate.net For example, the oxaleimides, which contain a disubstituted succinimide ring, have been isolated from fungal sources. acs.org A key challenge in this area is the often low yield of these compounds from their natural sources, which can hinder their further investigation and development.

Future research will focus on developing more efficient methods for the isolation and purification of succinimide-containing natural products. This may involve the use of advanced chromatographic techniques and the optimization of fermentation or cultivation conditions for the producing organisms. Additionally, the elucidation of the biosynthetic pathways of these natural products, as has been done for the oxaleimides, can open the door to their production through metabolic engineering and synthetic biology approaches. nih.gov This would provide a more sustainable and scalable source of these valuable compounds.

Unveiling Undiscovered Chemical Reactivities and Biological Mechanisms of Action

A deeper understanding of the chemical reactivity of the this compound scaffold is essential for the development of new synthetic transformations and the design of novel functional molecules. The succinimide ring can undergo various reactions, including ring-opening with nucleophiles like hydroxylamine (B1172632) to form hydroxamic acids, which are themselves a class of important bioactive molecules. mdpi.combeilstein-archives.org The Stetter reaction of N-substituted itaconimides with aromatic aldehydes, catalyzed by N-heterocyclic carbenes (NHCs), provides a route to valuable succinimide derivatives containing 1,4- and 1,5-dicarbonyl scaffolds. acs.org Investigating the participation of this compound and its derivatives in these and other novel reactions will expand its synthetic utility.

From a biological perspective, while the mechanism of action of succinimide anticonvulsants is thought to involve the inhibition of T-type calcium channels, the precise molecular targets for other biological activities are often not well understood. rxlist.comdrugs.com Future research will aim to unravel the detailed mechanisms by which this compound and its derivatives exert their effects. This will involve a combination of biochemical assays, cell-based studies, and computational modeling to identify protein targets and signaling pathways that are modulated by these compounds. Such knowledge is crucial for the rational design of next-generation succinimide-based therapeutics.

Q & A

Basic: What are the standard laboratory synthesis methods for 1-Isobutylpyrrolidine-2,5-dione?

Answer:
The synthesis typically involves alkylation of pyrrolidine-2,5-dione derivatives. A validated protocol involves reacting a fluorinated benzaldehyde precursor with dialkylamine in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at 150°C for 20 hours . For this compound specifically, substituting the amine with isobutyl groups in similar reactions can yield the target compound. Post-synthesis purification often employs ethyl acetate extraction and solvent removal under reduced pressure.

Key Steps:

StepReagents/ConditionsPurpose
1DMF, K₂CO₃, 150°CNucleophilic substitution
2Ethyl acetateExtraction
3MgSO₄ dryingRemove residual water

Basic: Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying structural integrity. For example, the isobutyl group’s protons appear as a multiplet at δ ~1.8–2.1 ppm, while the pyrrolidine-dione carbonyl carbons resonate at ~170–180 ppm .
  • X-ray Diffraction (XRD): Single-crystal XRD confirms molecular geometry and packing interactions. Studies on analogous compounds (e.g., 1-(3-pyridyl)pyrrolidine-2,5-dione) reveal dihedral angles between substituents (e.g., 64.58° for pyridine-pyrrolidine interactions) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Yield optimization involves:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation steps .
  • Catalyst Use: Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve amine reactivity.
  • Temperature Control: Gradual heating (e.g., 120°C → 150°C) prevents side reactions like decomposition.
  • Post-Reaction Workup: Sequential washing with ammonium chloride solution removes unreacted amines, reducing impurities .

Example Data from Analogous Reactions:

ParameterStandard ProtocolOptimized ProtocolYield Increase
Temperature150°C, 20 hrs120°C (2 hrs) → 150°C (18 hrs)10–15%
SolventDMFDMF with 5% TBAB20%

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Structural Analogues: Subtle differences in substituents (e.g., halogen vs. alkyl groups) drastically alter activity. For example, 1-(3,5-dichlorophenyl) derivatives show antifungal properties, while isobutyl variants may lack this .
  • Assay Conditions: Variations in cell lines, concentrations, or incubation times affect results. Standardize protocols using controls like known inhibitors .
  • Data Validation: Cross-reference findings with orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm mechanisms .

Advanced: How to analyze crystal packing interactions using XRD data?

Answer:
XRD analysis reveals non-covalent interactions critical for stability:

  • Weak Interactions: C–H⋯O/N hydrogen bonds and π-π stacking (e.g., in 1-(3-pyridyl)pyrrolidine-2,5-dione, weak C–H⋯π interactions stabilize the lattice ).
  • Torsional Angles: Measure dihedral angles between substituents to assess steric effects. For example, a 64.58° angle between pyridine and pyrrolidine rings indicates limited conjugation .
  • Software Tools: Use Mercury or OLEX2 to visualize and quantify interactions.

Example Crystallographic Data:

CompoundSpace GroupDihedral AngleKey Interactions
1-(3-Pyridyl)pyrrolidine-2,5-dioneP2₁/c64.58°C–H⋯π, C–H⋯O

Advanced: What strategies validate purity in complex reaction mixtures?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 210–254 nm) to separate and quantify products .
  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica plates and visualizing agents (e.g., ninhydrin for amines) .
  • Elemental Analysis: Confirm empirical formula matches theoretical values (e.g., %N in C₁₁H₁₃NO: 7.99% calculated vs. 7.5% observed in analogues ).

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation: Introduce electron-withdrawing (e.g., -Cl, -F) or donating groups (e.g., -CH₃, -OCH₃) to the pyrrolidine ring. For example, 1-(4-iodophenyl) derivatives show enhanced bioactivity in some studies .
  • Scaffold Hybridization: Fuse with aromatic systems (e.g., naphthyridine or quinoline) to modulate electronic properties .
  • Computational Modeling: Use DFT calculations to predict binding affinities or solubility before synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.